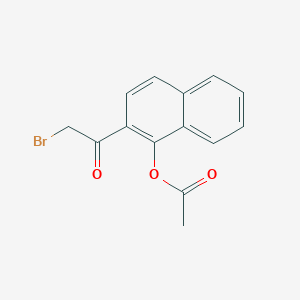![molecular formula C42H58O2 B14215274 1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] CAS No. 570411-93-7](/img/structure/B14215274.png)
1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] is an organic compound characterized by its unique structure, which includes a phenylene core connected to two ethene groups and further extended by decyloxybenzene units
Méthodes De Préparation
The synthesis of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] typically involves a series of organic reactions. One common method is the condensation reaction, where p-toluenesulfonic acid is used as a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or nitration reactions can occur under appropriate conditions, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical pathways, influencing the behavior of other molecules. For instance, its conjugated system can interact with electron-rich or electron-deficient species, facilitating electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] include:
- 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2,4-dinitrobenzene]
- Benzene, 1,1’-[3-(2-phenylethylidene)-1,5-pentanediyl]bis-
- 4,4’-[1,2-Diphenylethene-1,2-diyl]diphenol
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene] lies in its decyloxybenzene units, which impart distinct physical and chemical properties.
Propriétés
Numéro CAS |
570411-93-7 |
|---|---|
Formule moléculaire |
C42H58O2 |
Poids moléculaire |
594.9 g/mol |
Nom IUPAC |
1,3-bis[2-(4-decoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C42H58O2/c1-3-5-7-9-11-13-15-17-34-43-41-30-26-37(27-31-41)22-24-39-20-19-21-40(36-39)25-23-38-28-32-42(33-29-38)44-35-18-16-14-12-10-8-6-4-2/h19-33,36H,3-18,34-35H2,1-2H3 |
Clé InChI |
IIVDCKSGLSZTNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=C(C=C3)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


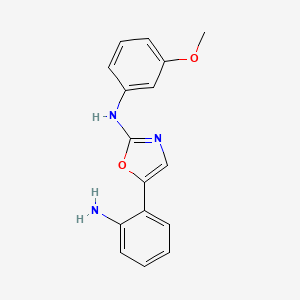
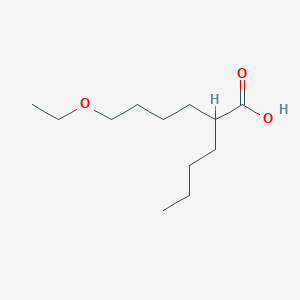
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile](/img/structure/B14215205.png)

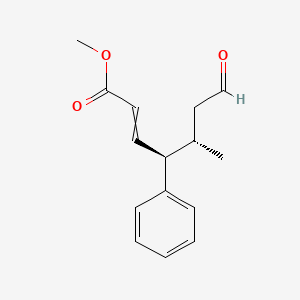
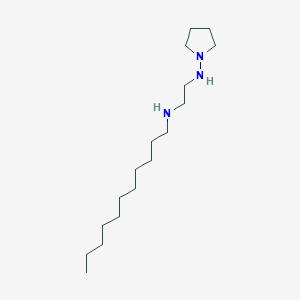

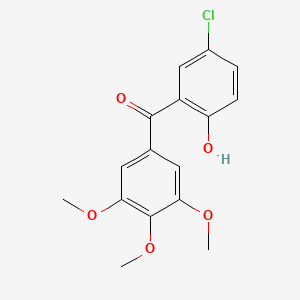
![Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-](/img/structure/B14215238.png)
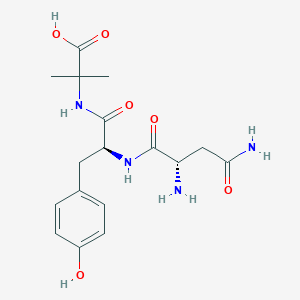

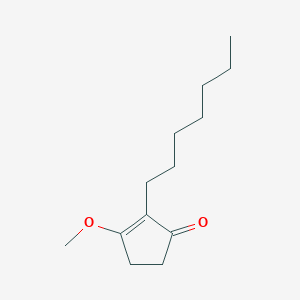
![Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate](/img/structure/B14215291.png)
